4-Phenylpent-1-en-3-ol

Inflammation Enzymology Drug Discovery

4-Phenylpent-1-en-3-ol (CAS 36004-05-4) is a small-molecule alkenyl alcohol belonging to the phenylpropanoid class, characterized by a phenyl ring, a secondary alcohol, and a terminal alkene. Its core utility in a research setting lies in its chiral center, which makes it a valuable building block for asymmetric synthesis and a potential pharmacophore for enzyme inhibition.

Molecular Formula C11H14O
Molecular Weight 162.23 g/mol
CAS No. 36004-05-4
Cat. No. B13595531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenylpent-1-en-3-ol
CAS36004-05-4
Molecular FormulaC11H14O
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)C(C=C)O
InChIInChI=1S/C11H14O/c1-3-11(12)9(2)10-7-5-4-6-8-10/h3-9,11-12H,1H2,2H3
InChIKeyAWMOUJIWJFZMKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenylpent-1-en-3-ol (CAS 36004-05-4): Technical Baseline for a Chiral Allylic Alcohol Scaffold


4-Phenylpent-1-en-3-ol (CAS 36004-05-4) is a small-molecule alkenyl alcohol belonging to the phenylpropanoid class, characterized by a phenyl ring, a secondary alcohol, and a terminal alkene . Its core utility in a research setting lies in its chiral center, which makes it a valuable building block for asymmetric synthesis and a potential pharmacophore for enzyme inhibition [1]. The compound's molecular formula is C11H14O with a molecular weight of 162.23 g/mol .

Asymmetric synthesis Chiral allylic alcohol building block for stereospecific transformations
Enzyme studies 15-LOX-1 inhibition assay context; reported binding affinity
Cell-based models Reported antiproliferative endpoint in MCF-7 breast cancer cells

Why Generic Substitution of 4-Phenylpent-1-en-3-ol (CAS 36004-05-4) Is Scientifically Unreliable


Simple substitution of 4-Phenylpent-1-en-3-ol with other phenylpentenols or allylic alcohols is scientifically unsound due to its specific stereochemistry and target engagement profile. The (R) and (S) enantiomers of this chiral scaffold can exhibit vastly different biological activities and synthetic outcomes [1]. Furthermore, the precise positioning of the phenyl group and the allylic alcohol moiety is critical for its reported activity as a lipoxygenase inhibitor, a feature that is not conserved across its structural isomers like (E)-4-Phenylpent-3-en-1-ol or (E)-1-phenyl-1-penten-3-ol [2].

Enantiomer substitution
(R) and (S) forms or racemate may yield different biological activities and synthetic outcomes, limiting direct replacement.
Regioisomer mismatch
Positional isomers like (E)-4-Phenylpent-3-en-1-ol lack equivalent 15-LOX-1 inhibition profile; substitution may invalidate enzyme assay data.
Achiral analog limitation
Achiral allyl alcohols cannot provide stereocontrol in asymmetric synthesis, making them unsuitable for chiral building block workflows.

4-Phenylpent-1-en-3-ol (CAS 36004-05-4) Evidence Guide: Quantified Differentiation Against Analogs


Comparative Lipoxygenase (15-LOX-1) Inhibition Potency

4-Phenylpent-1-en-3-ol demonstrates potent inhibition of human 15-lipoxygenase-1 (15-LOX-1) with a Ki of 22 nM [1]. While direct comparative data for close analogs in the same assay is absent, this level of potency against a key enzyme in the arachidonic acid cascade suggests a differentiated binding mode potentially linked to its unique phenylpentenol architecture. The compound has also been reported as a potent lipoxygenase inhibitor in class-level analyses [2].

15-LOX-1 binding
Class-level inference
Ki 22 nM
Reported binding affinity context
Direct comparator data absent
Inflammation Enzymology Drug Discovery

Antiproliferative Activity in Breast Cancer Cells (MCF-7)

4-Phenylpent-1-en-3-ol has been evaluated for antiproliferative activity against the human breast adenocarcinoma cell line MCF-7, with data showing inhibition of cell growth after 72 hours [1]. This activity is consistent with the reported class-level properties of phenylpropanoids, some of which are known to induce cell cycle arrest and differentiation [2]. While a direct comparator compound's IC50 is not provided in the same assay, this specific data point establishes a functional baseline for this molecule in a common cancer model.

MCF-7 cell response
Data to verify
Inhibition of cell growth (72 h, MTT)
Supports cell-model endpoint review
Quantitative IC50 unavailable
Oncology Cell Biology Natural Products

Stereochemical Configuration and Synthetic Utility

The molecule's core value is as a chiral allylic alcohol. Its (R) and (S) enantiomers can be used in stereospecific transformations, such as the nickel-catalyzed cross-coupling to yield configuration-inversion products like (R,E)-dimethyl(phenyl)(1-phenylpent-1-en-3-yl)silane [1]. This is a crucial differentiator from achiral analogs (e.g., (E)-4-Phenylpent-3-en-1-ol, CAS 20047-25-0) which cannot provide stereocontrol .

Stereochemical control
Head-to-head
Chiral: enables asymmetric synthesis; Achiral isomer: no stereocontrol
Supports stereochemical-control workflow
Nickel-catalyzed cross-coupling conditions
Asymmetric Synthesis Organic Chemistry Chiral Building Blocks

Optimal Research Applications for 4-Phenylpent-1-en-3-ol (CAS 36004-05-4) Based on Evidence


Lead Optimization for Selective 15-Lipoxygenase-1 (15-LOX-1) Inhibitors

The compound's high-affinity inhibition of human 15-LOX-1 (Ki = 22 nM) establishes it as a valuable starting point for medicinal chemistry campaigns targeting inflammation, asthma, or certain cancers where 15-LOX-1 plays a role. This specific binding data justifies its selection over non-selective or weaker lipoxygenase inhibitors [1].

Asymmetric Synthesis and Chiral Building Block Procurement

Procure this compound for use as a chiral building block in the stereospecific synthesis of complex molecules. Its utility in nickel-catalyzed cross-coupling to yield configuration-inversion products demonstrates its value in generating enantiomerically enriched silanes, which are key intermediates in natural product synthesis [2].

Baseline Establishment for Anticancer Phenylpropanoid SAR Studies

Use this compound as a reference standard in structure-activity relationship (SAR) studies of phenylpropanoid derivatives. Its reported antiproliferative activity in MCF-7 cells provides a documented baseline for evaluating the impact of structural modifications on anticancer efficacy, making it a rational choice over analogs lacking cell-based data [3].

Application
Selection Property
Validation Focus
15-LOX-1 inhibitor lead optimization studies
Binding affinity context
Enzyme inhibition endpoint
Asymmetric synthesis & chiral building block
Chiral configuration
Stereochemical outcome in cross-coupling
Phenylpropanoid SAR in cell models
Reported antiproliferative baseline
MCF-7 cell-response endpoint

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


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